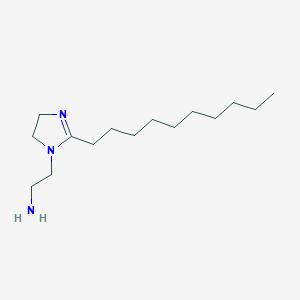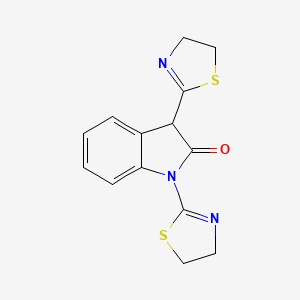
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that features both thiazole and indole moieties
Métodos De Preparación
The synthesis of 1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the thiazole and indole intermediates, which are then coupled under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled environments to ensure consistency.
Análisis De Reacciones Químicas
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiazole or indole derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: This compound also features a bis-heterocyclic structure but with oxazole rings instead of thiazole rings.
3-(1,3-thiazol-2-ylamino)indol-2-one: This compound has a similar indole-thiazole structure but differs in the positioning and connectivity of the thiazole ring.
The uniqueness of this compound lies in its specific combination of thiazole and indole moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64951-51-5 |
|---|---|
Fórmula molecular |
C14H13N3OS2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1,3-bis(4,5-dihydro-1,3-thiazol-2-yl)-3H-indol-2-one |
InChI |
InChI=1S/C14H13N3OS2/c18-13-11(12-15-5-7-19-12)9-3-1-2-4-10(9)17(13)14-16-6-8-20-14/h1-4,11H,5-8H2 |
Clave InChI |
FDFIFARKEICYIO-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)C2C3=CC=CC=C3N(C2=O)C4=NCCS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


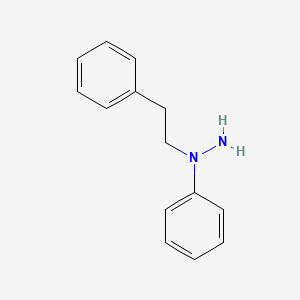
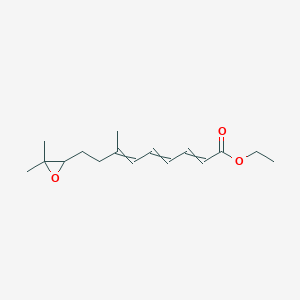
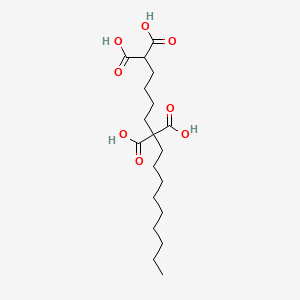
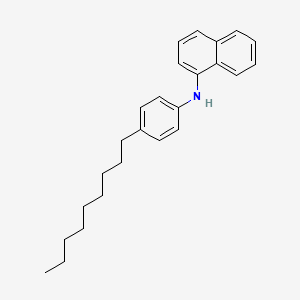
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
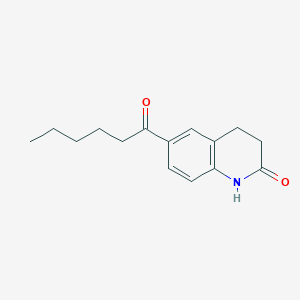
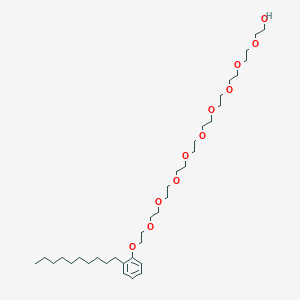
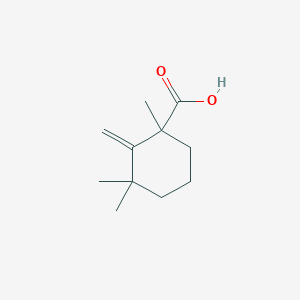

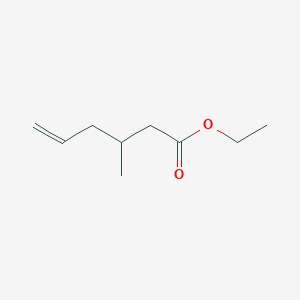
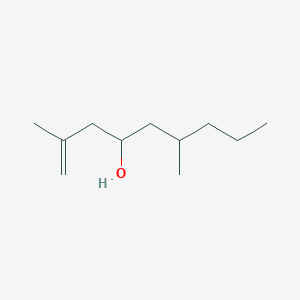

![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
